
N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and hydrophilic head, allowing it to interact with both water and oil phases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide typically involves the reaction of docosylamine with ethylene oxide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of docosylamine attacks the ethylene oxide, resulting in the formation of the tris(2-hydroxyethyl) derivative. The final step involves the quaternization of the amine with hydrobromic acid to yield the bromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions.
化学反応の分析
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or nitriles.
科学的研究の応用
N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This property is crucial for its applications in drug delivery, where it helps in the encapsulation and transport of hydrophobic drugs.
類似化合物との比較
Similar Compounds
Dodecyltrimethylammonium bromide: A quaternary ammonium compound with a shorter hydrophobic tail.
N,N,N′-trimethyl-N′-tallow-1,3-diaminopropane: Another quaternary ammonium compound with different head group composition.
Uniqueness
N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide is unique due to its long hydrophobic tail and tris(2-hydroxyethyl) head group, which provide enhanced surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
特性
CAS番号 |
85703-57-7 |
|---|---|
分子式 |
C28H60BrNO3 |
分子量 |
538.7 g/mol |
IUPAC名 |
docosyl-tris(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C28H60NO3.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29(23-26-30,24-27-31)25-28-32;/h30-32H,2-28H2,1H3;1H/q+1;/p-1 |
InChIキー |
KKXNCEQAMJJJGE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
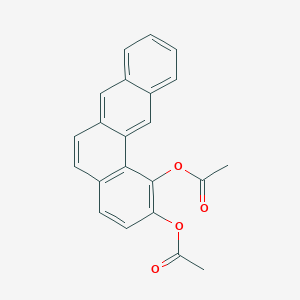
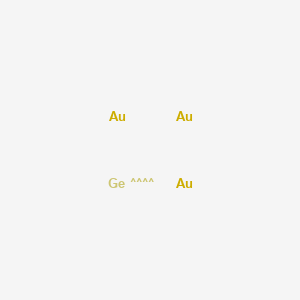


![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
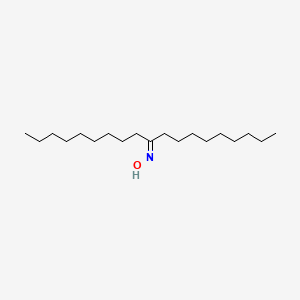
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
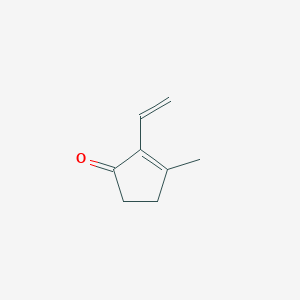
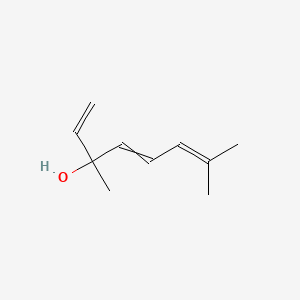

![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)
